
Cletoquine, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cletoquine is synthesized through the oxidative N-deethylation of hydroxychloroquine. This reaction typically involves the use of cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The reaction conditions often include the presence of oxygen and a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of cletoquine follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors equipped with cytochrome P450 enzymes to facilitate the oxidative N-deethylation of hydroxychloroquine. The reaction is monitored and controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cletoquine undergoes several types of chemical reactions, including:
Oxidation: Cletoquine can be further oxidized to form various metabolites.
Reduction: It can undergo reduction reactions to form different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of cletoquine, as well as substituted quinoline compounds .
Aplicaciones Científicas De Investigación
Cletoquine has several scientific research applications, including:
Mecanismo De Acción
Cletoquine exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which kills the parasite . Additionally, cletoquine has been shown to have antiviral effects against the chikungunya virus by interfering with viral replication .
Comparación Con Compuestos Similares
Cletoquine is similar to other quinoline derivatives, such as:
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Hydroxychloroquine: The parent compound of cletoquine, used for treating autoimmune diseases and malaria.
Amodiaquine: A related compound with antimalarial properties.
Cletoquine is unique due to its specific metabolic pathway and its potential therapeutic applications beyond malaria treatment, such as in autoimmune diseases and viral infections .
Propiedades
Número CAS |
137433-25-1 |
|---|---|
Fórmula molecular |
C16H22ClN3O |
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m1/s1 |
Clave InChI |
XFICNUNWUREFDP-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
SMILES canónico |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


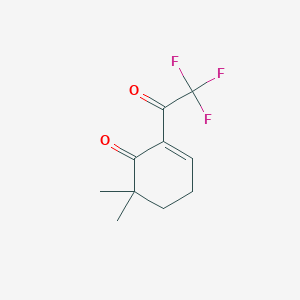
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)
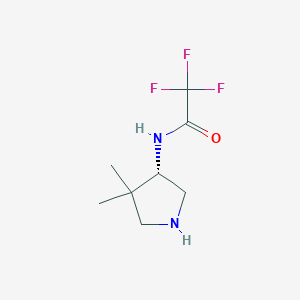
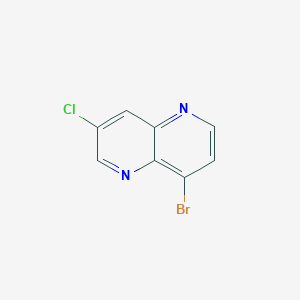
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
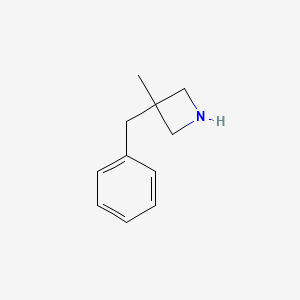

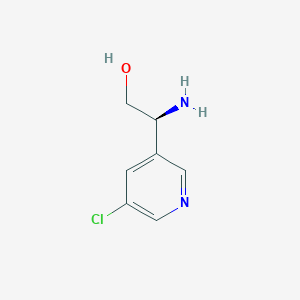

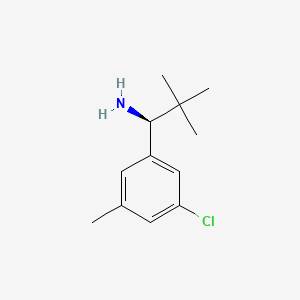
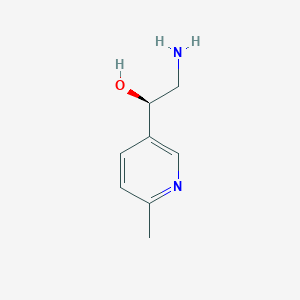
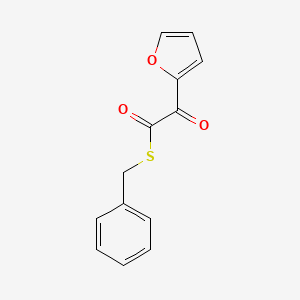
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
